3-(Cyanomethyl)-2-nitrobenzoic acid
Overview
Description
3-(Cyanomethyl)-2-nitrobenzoic acid is an organic compound with the chemical formula C9H6N2O4. It is a derivative of benzoic acid, characterized by the presence of a cyanomethyl group (-CH2CN) and a nitro group (-NO2) attached to the benzene ring. This compound is a colorless to light yellow crystalline powder with a distinct benzoic acid odor. It is insoluble in water at room temperature but can be dissolved in organic solvents. It is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical, agricultural, and dye industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Cyanomethyl)-2-nitrobenzoic acid can be synthesized through the reaction of 3-chloromethyl-2-nitrobenzoic acid with sodium cyanide. The reaction involves dissolving 3-chloromethyl-2-nitrobenzoic acid in aqueous ammonia, followed by the addition of sodium cyanide solution. The mixture is then heated and stirred to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the chloromethylation of 2-nitrobenzoic acid, followed by the cyanation step using sodium cyanide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 3-(Aminomethyl)-2-nitrobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: Corresponding carboxylic acids and amines
Scientific Research Applications
3-(Cyanomethyl)-2-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and coatings
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanomethyl group can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules. These interactions can result in the inhibition or activation of specific enzymes and pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
3-(Cyanomethyl)-2-nitrobenzoic acid can be compared with other similar compounds, such as:
3-(Cyanomethyl)benzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrobenzoic acid: Lacks the cyanomethyl group, leading to different chemical properties and uses.
3-(Aminomethyl)-2-nitrobenzoic acid: Formed by the reduction of the nitro group in this compound, with distinct biological activities
Properties
IUPAC Name |
3-(cyanomethyl)-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c10-5-4-6-2-1-3-7(9(12)13)8(6)11(14)15/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYNJMSNNRHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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